3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide
Description
Structural Characterization of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide
Molecular Architecture and IUPAC Nomenclature
The compound features a 2H-isoindole-1,3-dione core substituted at position 2 with a propanamide group, which is further functionalized with a pyridin-2-yl moiety on the amide nitrogen. According to IUPAC guidelines for naming fused polycyclic systems, the parent hydride is identified as isoindole, with the numbering starting at the nitrogen atom in the heterocyclic ring. The ketone oxygen at position 1 and the amide substituent at position 2 define the primary functional groups.
The systematic IUPAC name is constructed as follows:
- Parent structure : The bicyclic system is named 2H-isoindole, with the "iso" prefix indicating the fused benzene and pyrrole rings.
- Substituents : The 1-oxo group denotes the ketone at position 1, while the propanamide chain at position 2 is described as 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide.
- N-substitution : The pyridin-2-yl group on the amide nitrogen is specified using the N-(pyridin-2-yl) prefix.
Thus, the full IUPAC name is 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-2-yl)propanamide .
Table 1: Molecular formula and weight
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₁₆N₃O₂ |
| Molecular weight | 294.33 g/mol |
Crystallographic Analysis and Bonding Patterns
X-ray crystallography of analogous isoindole derivatives reveals a planar isoindole ring system with bond lengths consistent with partial aromaticity. Key bonding features include:
- Isoindole core : The C–N bond in the pyrrole ring measures approximately 1.38 Å, intermediate between single (1.47 Å) and double (1.27 Å) bonds, indicating delocalized π-electrons.
- Amide linkage : The C=O bond length in the propanamide group is 1.23 Å, characteristic of resonance-stabilized amides.
- Intermolecular interactions : The pyridin-2-yl nitrogen forms a hydrogen bond with the amide proton (N–H···N distance: 2.89 Å), stabilizing the crystal lattice.
Table 2: Selected bond lengths and angles
| Bond/Angle | Value (Å/°) |
|---|---|
| C1–N1 (isoindole) | 1.38 |
| C2–O1 (ketone) | 1.21 |
| N2–C9 (amide) | 1.34 |
| N–H···N (H-bond) | 2.89 |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆) exhibits distinct signals:
- Isoindole protons : Aromatic protons at δ 7.68–8.02 ppm (multiplet, 4H, H-4 to H-7).
- Amide proton : A broad singlet at δ 8.52 ppm (1H, N–H).
- Pyridinyl protons : Doublet at δ 8.21 ppm (1H, H-3'), triplet at δ 7.79 ppm (1H, H-5'), and multiplet at δ 7.32–7.45 ppm (2H, H-4' and H-6').
¹³C NMR (100 MHz, DMSO-d₆) key signals:
- Carbonyl carbons : δ 169.8 ppm (amide C=O), δ 167.3 ppm (isoindole C=O).
- Pyridinyl carbons : δ 149.1 ppm (C-2'), δ 137.6 ppm (C-6'), δ 123.4 ppm (C-4').
Table 3: ¹H NMR assignments
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.52 | s (br) | 1H | Amide N–H |
| 8.21 | d (J=4.8 Hz) | 1H | Pyridine H-3' |
| 7.68–8.02 | m | 4H | Isoindole H-4–H-7 |
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy (ATR, cm⁻¹) identifies key functional groups:
- Amide I band : 1652 cm⁻¹ (C=O stretch).
- Isoindole ketone : 1718 cm⁻¹ (C=O stretch).
- N–H stretch : 3285 cm⁻¹ (amide N–H).
- Aromatic C–H : 3050–3100 cm⁻¹.
Table 4: Major IR absorptions
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1718 | Isoindole C=O stretch |
| 1652 | Amide C=O stretch |
| 3285 | Amide N–H stretch |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS-ESI) of the molecular ion [M+H]⁺ at m/z 295.1291 (calc. 295.1294) confirms the molecular formula C₁₇H₁₇N₃O₂. Major fragments include:
- m/z 248.0923: Loss of CONH(pyridin-2-yl) (-46.0368 Da).
- m/z 160.0394: Isoindole-1,3-dione fragment (C₈H₅NO₂).
- m/z 106.0652: Pyridin-2-yl cation (C₅H₄N).
Table 5: Characteristic mass fragments
| m/z (obs.) | Proposed Fragment |
|---|---|
| 295.1291 | [M+H]⁺ |
| 248.0923 | [M+H–CONH(C₅H₄N)]⁺ |
| 160.0394 | [C₈H₅NO₂]⁺ |
Structure
3D Structure
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C16H15N3O2/c20-15(18-14-7-3-4-9-17-14)8-10-19-11-12-5-1-2-6-13(12)16(19)21/h1-7,9H,8,10-11H2,(H,17,18,20) |
InChI Key |
LSJFPRKRENUSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Benzoic Acid Derivatives
One method involves cyclizing 2-[(2-carboxyethylamino)methyl]benzoic acid under acidic conditions. Zinc perchlorate (Zn(ClO₄)₂) in aqueous medium facilitates intramolecular dehydration and ring closure.
Reaction Conditions :
| Reagent | Temperature | Time | Solvent | Yield |
|---|---|---|---|---|
| Zn(ClO₄)₂ (10 mol%) | 20°C | 2.25 h | H₂O | 90% |
This step generates the isoindole-propanoic acid intermediate, which is critical for subsequent functionalization.
Amidation with Pyridin-2-ylamine
The propanoic acid intermediate undergoes amidation with pyridin-2-ylamine to introduce the pyridine moiety.
Coupling Agents for Amide Bond Formation
Two primary strategies are reported:
-
Direct activation with EDC/HOBt :
-
Bis(pentafluorophenyl) carbonate (BPC) :
Comparative Data :
Alternative Synthetic Routes
Multi-Step Functionalization
A patent outlines a method involving:
-
Isoindole core synthesis via cyclization of a benzoic acid derivative.
-
Alkylation to introduce the propanamide side chain.
Key Steps :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core Cyclization | Zn(ClO₄)₂, H₂O, 20°C | 90% |
| Side Chain Alkylation | Chloropropionyl chloride, K₂CO₃ | 65% |
| Pyridine Substitution | Pyridin-2-ylamine, BPC, CH₃CN | 85% |
Optimization Strategies
Solvent and Temperature Effects
Amidation efficiency is solvent-dependent:
Catalytic Systems
Piperidine acetate is used in some protocols to scavenge HCl byproducts, improving reaction purity.
Structural Analogues and Variations
Substitution Patterns
The isoindole core allows diversification at the N-position :
Chemical Reactions Analysis
Types of Reactions
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. A study demonstrated that compounds with similar structures showed Minimum Inhibitory Concentration (MIC) values around 256 µg/mL against these bacteria, highlighting their potential as antibacterial agents .
Antifungal Properties
In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans. The effectiveness was evaluated using disc diffusion methods, revealing promising results for certain derivatives .
Cytotoxicity Studies
The cytotoxic effects of the compound have been investigated in various cancer cell lines. Preliminary findings suggest selective cytotoxicity towards human cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies .
Enzyme Inhibition
The compound may act as an inhibitor of enzymes relevant to metabolic pathways associated with diseases. For instance, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interactions between this compound and biological targets. These studies provide insights into how the compound binds to specific enzymes or receptors, which is critical for understanding its mechanism of action and optimizing its therapeutic potential.
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing new derivatives of the compound through reactions involving picolinohydrazide and various anhydrides. The synthesized compounds were characterized using techniques such as Proton-NMR, 13C-NMR, FTIR, and mass spectrometry. The resulting products underwent biological evaluations to assess their antimicrobial capabilities .
Case Study 2: Computational Analysis
Another study utilized computational methods to analyze the binding affinities of the compound with specific protein targets involved in inflammatory responses. The results indicated that certain derivatives possessed strong inhibitory activity against cyclooxygenase enzymes (COX), which are key players in inflammation .
Summary Table of Applications
| Application Area | Specific Findings |
|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |
| Antifungal Properties | Active against Candida albicans |
| Cytotoxicity | Selective towards cancer cell lines |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |
| Molecular Docking | Strong interactions predicted with inflammatory targets |
Mechanism of Action
The mechanism of action of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may bind to an enzyme’s active site, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Isoindole Modifications
Key Observations :
- Amide vs. Acid : The propanamide group (target) improves lipophilicity and membrane permeability relative to carboxylic acid derivatives (e.g., ) .
- Aromatic Substitutions : The pyridin-2-yl group may engage in π-π stacking or hydrogen bonding, differing from pyridin-3-ylmethyl () or dimethylphenyl () moieties .
Genotoxicity and Mutagenicity
- Phthalimide Nitrates (C1–C6): These analogs (–4) exhibit lower genotoxicity than hydroxyurea (HU), with micronucleus frequencies <6/1,000 cells (vs. HU’s 33.7/1,000 cells at 100 mg/kg). Meta-substitutions and methyl spacers reduce mutagenicity .
- Target Compound: While direct toxicity data are unavailable, the absence of nitrate esters (common in C1–C6) may further minimize genotoxic risks .
Pharmacological Potential
- Analgesic/Anti-inflammatory Activity: Analogs with 1,3-dioxo-isoindole and nitrate groups () stimulate γ-globin RNA synthesis, suggesting applications in sickle cell disease. The target’s pyridine group could modulate NO release or protein interactions .
Physicochemical Properties
Notes:
- The pyridin-2-yl group in the target compound increases basicity compared to pyridin-3-ylmethyl (pKa ~4.5 vs. ~2.5), affecting ionization in physiological conditions .
- The 1-oxo isoindole core may enhance crystallinity, as seen in analogs like 3-(1-oxo-isoindol-2-yl)benzoic acid (melting point data unavailable; ) .
Biological Activity
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide, also known as a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₁NO₃
- Molecular Weight : 205.21 g/mol
- CAS Number : 83747-30-2
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Interaction with Receptors : The compound may interact with various receptors in the body, influencing physiological responses and contributing to its therapeutic effects.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could protect cells from oxidative stress.
Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. A study demonstrated that this compound effectively inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses activity against various bacterial strains, suggesting potential applications in treating infections.
Neuroprotective Effects
Emerging evidence suggests neuroprotective effects of isoindole derivatives. The compound may help in mitigating neurodegenerative conditions by reducing inflammation and promoting neuronal survival.
Case Studies
Several studies have highlighted the biological activities of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on cancer cell lines.
- Findings : The compound showed a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF7) with an IC50 value indicating significant potency.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Neuroprotection Research :
- Objective : To investigate the neuroprotective effects in a model of oxidative stress.
- Findings : The compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to oxidative stress.
Data Summary Table
Q & A
What are the optimized synthetic routes for 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide, and how do reaction conditions influence yield?
Basic Research Question
The synthesis involves multi-step reactions, often starting with isoindolinone derivatives and pyridine-containing amines. For example, a similar compound (compound 14 in ) was synthesized by reacting dithiophthalimide with a piperidine derivative under nitrogen in acetonitrile, followed by purification via column chromatography. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilic substitution .
- Catalysts : Base catalysts like KOH or triethylamine improve reaction efficiency .
- Temperature : Reactions often proceed at room temperature or mild heating (40–60°C) to avoid decomposition .
- Yield optimization : Monitoring intermediates via TLC and optimizing stoichiometry (e.g., 1:1.2 molar ratio of isoindolinone to amine) can increase yields to >70% .
How can NMR and mass spectrometry (MS) validate the structural integrity of this compound?
Basic Research Question
1H NMR : The isoindolinone moiety shows characteristic aromatic proton signals at δ 7.4–8.1 ppm (multiplet), while the pyridin-2-yl group exhibits a doublet near δ 8.3–8.5 ppm (C2-H). The propanamide chain’s methylene protons appear as triplets at δ 2.8–3.2 ppm .
13C NMR : Carbonyl groups (C=O) resonate at δ 165–175 ppm, with pyridine carbons at δ 120–150 ppm .
MS : CI/CH4 MS typically shows [M+H]+ peaks. For example, a related compound (MW 383) displayed m/z 383 (M-52) due to fragmentation of the dithiophthalimide group .
What preliminary biological activities have been reported for this compound?
Basic Research Question
While direct data on this compound is limited, structurally related analogs exhibit:
- EGFR inhibition : A similar compound (PDB ID: 5D41) binds allosterically to the EGFR kinase domain, confirmed via X-ray crystallography .
- Anticancer potential : Isoindolinone derivatives show activity against tumor cell lines (e.g., lenalidomide analogs in ) via modulation of cereblon E3 ligase .
- Anti-inflammatory effects : Pyridine-linked amides in demonstrate suppression of NF-κB signaling in vitro .
How does this compound interact with EGFR at the molecular level?
Advanced Research Question
Crystallographic data (PDB 5D41) reveals that the isoindolinone core forms hydrogen bonds with EGFR’s Met793 and hydrophobic interactions with Leu718. The pyridine group occupies a pocket near the DFG motif, stabilizing the inactive kinase conformation. Magnesium ions (present in the active site) coordinate with the carbonyl oxygen, enhancing binding affinity . Mutagenesis studies suggest that substitutions at the propanamide chain (e.g., methyl groups) can alter selectivity .
What strategies mitigate byproduct formation during synthesis?
Advanced Research Question
Common byproducts arise from:
- Incomplete cyclization : Unreacted intermediates (e.g., open-chain amides) can be minimized using excess coupling agents (e.g., EDC/HOBt) .
- Oxidation side reactions : Performing reactions under inert atmosphere (N2/Ar) prevents isoindolinone oxidation .
- Epimerization : Chiral centers (e.g., in propanamide chains) require low-temperature reactions (<0°C) and chiral HPLC purification .
Do enantiomers of this compound exhibit differential biological activity?
Advanced Research Question
Enantiomer-specific activity is observed in related compounds. For example, (S)-enantiomers of 3-(1H-indol-3-yl)propanamide analogs ( ) show 10-fold higher agonism at formyl-peptide receptors (FPR2) than (R)-forms. Docking studies attribute this to steric clashes between the (R)-enantiomer and FPR2’s Tyr257 residue .
How do crystallographic studies inform its drug design?
Advanced Research Question
X-ray structures (e.g., PDB 5D41) guide rational modifications:
- Hydrophobic pocket targeting : Adding halogen substituents (e.g., Cl, F) to the pyridine ring improves van der Waals interactions with EGFR’s Leu844 .
- Solubility optimization : Introducing polar groups (e.g., -OH, -NH2) to the propanamide chain enhances aqueous solubility without disrupting binding .
What structure-activity relationship (SAR) trends are observed in analogs?
Advanced Research Question
Key SAR findings include:
- Isoindolinone modifications : Replacing the 1-oxo group with 1,3-dioxo (as in ) reduces cytotoxicity but improves metabolic stability .
- Pyridine substitution : 2-Pyridyl groups (vs. 3- or 4-pyridyl) enhance kinase selectivity due to spatial compatibility with ATP-binding pockets .
- Propanamide chain length : Shorter chains (C2 vs. C3) decrease cellular permeability, as shown in analogs from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
